molecular formula C27H36Cl2F3N7O3 B8068722 TAK-960 (dihydrochloride)

TAK-960 (dihydrochloride)

Cat. No.: B8068722
M. Wt: 634.5 g/mol
InChI Key: CEMOEYRTQUGSJV-UHFFFAOYSA-N
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Description

TAK-960 (dihydrochloride) is a novel, orally bioavailable, potent, and selective inhibitor of polo-like kinase 1 (PLK1). PLK1 is a serine/threonine protein kinase involved in key processes during mitosis. TAK-960 has shown significant activity in various tumor cell lines, including those expressing multidrug-resistant protein 1 (MDR1). This compound has been investigated for its potential use in cancer therapy due to its ability to inhibit cell proliferation and induce cell cycle arrest .

Preparation Methods

The synthesis of TAK-960 (dihydrochloride) involves multiple steps, starting from commercially available starting materials. The synthetic route typically includes the formation of the core structure, followed by the introduction of functional groups necessary for its biological activity. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product. Industrial production methods may involve optimization of these conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

TAK-960 (dihydrochloride) undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. .

Scientific Research Applications

Mechanism of Action

TAK-960 (dihydrochloride) exerts its effects by selectively inhibiting PLK1, a key regulator of mitosis. The inhibition of PLK1 leads to the accumulation of cells in the G2/M phase of the cell cycle, resulting in cell cycle arrest and apoptosis. The molecular targets and pathways involved include the phosphorylation of histone H3 (pHH3) and the disruption of mitotic spindle formation .

Comparison with Similar Compounds

TAK-960 (dihydrochloride) is unique in its high selectivity and potency for PLK1 compared to other similar compounds. Some similar compounds include:

Properties

IUPAC Name

4-[(9-cyclopentyl-7,7-difluoro-5-methyl-6-oxo-8H-pyrimido[4,5-b][1,4]diazepin-2-yl)amino]-2-fluoro-5-methoxy-N-(1-methylpiperidin-4-yl)benzamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34F3N7O3.2ClH/c1-35-10-8-16(9-11-35)32-24(38)18-12-22(40-3)20(13-19(18)28)33-26-31-14-21-23(34-26)37(17-6-4-5-7-17)15-27(29,30)25(39)36(21)2;;/h12-14,16-17H,4-11,15H2,1-3H3,(H,32,38)(H,31,33,34);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEMOEYRTQUGSJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NC(=O)C2=CC(=C(C=C2F)NC3=NC=C4C(=N3)N(CC(C(=O)N4C)(F)F)C5CCCC5)OC.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36Cl2F3N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

634.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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